Nilutamide-d6

Descripción general

Descripción

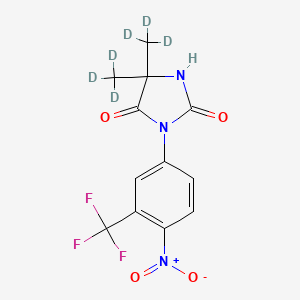

Nilutamide-d6 es un derivado deuterado de Nilutamide, un antiandrógeno no esteroideo utilizado principalmente en el tratamiento del cáncer de próstata metastásico. El marcaje con deuterio es significativo para los estudios bioanalíticos, ya que permite la cuantificación y el análisis precisos del compuesto en muestras biológicas .

Métodos De Preparación

La síntesis de Nilutamide-d6 implica la incorporación de deuterio en la molécula de Nilutamide. Un método común es la síntesis de hidantoína de Bucherer-Bergs, seguida de una N-arilación oxidativa con 4-yodo-1-nitro-2-(trifluorometil)benceno . Las condiciones de reacción suelen implicar el uso de dimetilsulfóxido como disolvente y yoduro de potasio como catalizador . El producto bruto se purifica entonces por recristalización.

Análisis De Reacciones Químicas

Nilutamide-d6 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede facilitarse mediante agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.

Sustitución: Los reactivos comunes para reacciones de sustitución incluyen halógenos y nucleófilos como el hidróxido de sodio.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados nitro, mientras que la reducción puede producir derivados aminas.

Aplicaciones Científicas De Investigación

Synthesis of Nilutamide-d6

The synthesis of this compound involves a multi-step chemical process. A recent study successfully synthesized this compound using the Bucherer-Bergs hydantoin synthesis method, followed by oxidative N-arylation. This method yielded high isotopic purity, making this compound suitable as an internal standard in bioanalytical studies aimed at understanding the pharmacokinetics and adverse effects associated with nilutamide treatment .

Bioanalytical Applications

1. Pharmacokinetic Studies:

this compound serves as an internal standard in mass spectrometry-based bioanalytical methods. By comparing the pharmacokinetics of nilutamide and its deuterated form, researchers can gain insights into the drug's metabolism and elimination profiles. The use of deuterated compounds helps to minimize matrix effects and improve the accuracy of quantification in biological samples .

2. Detection Techniques:

Recent advancements have demonstrated the effectiveness of electrochemical sensors modified with nanomaterials for detecting nilutamide concentrations. For instance, a study reported a copper metal-organic framework combined with carbon nanofibers that significantly enhanced the electrochemical activity for measuring nilutamide levels in biological fluids. Such sensors can provide rapid and sensitive detection capabilities, crucial for therapeutic monitoring .

Case Studies

1. Clinical Efficacy and Safety:

A review highlighted that nilutamide is effective when used in combination with orchiectomy for advanced prostate cancer patients. However, it noted that nilutamide treatment did not significantly improve overall survival rates compared to other antiandrogens like bicalutamide and flutamide. The study emphasized the importance of monitoring adverse effects, which are often more pronounced with nilutamide .

2. Mechanistic Insights:

Research has shown that nilutamide acts by blocking androgen receptors, which inhibits the growth of both normal and malignant prostatic tissue. The pharmacodynamic properties of this compound allow researchers to study these mechanisms more precisely, particularly how deuterium labeling affects drug-receptor interactions and metabolic pathways .

Mecanismo De Acción

Nilutamide-d6, al igual que Nilutamide, actúa como un antagonista del receptor de andrógenos. Compite con los andrógenos por la unión a los receptores de andrógenos, bloqueando así la acción de los andrógenos de origen adrenal y testicular. Esta inhibición evita la estimulación del crecimiento en tejidos prostáticos normales y malignos .

Comparación Con Compuestos Similares

Nilutamide-d6 es único debido a su marcaje con deuterio, que aumenta su estabilidad y permite estudios analíticos precisos. Compuestos similares incluyen:

Nilutamide: La forma no deuterada, utilizada principalmente en el tratamiento del cáncer de próstata.

Bicalutamide: Otro antiandrógeno no esteroideo con un mecanismo de acción similar pero diferentes propiedades farmacocinéticas.

Enzalutamide: Un antiandrógeno más nuevo con mejor eficacia y perfiles de seguridad en comparación con Nilutamide.

This compound destaca por su aplicación en estudios bioanalíticos detallados, proporcionando información crucial para el desarrollo de fármacos y el seguimiento terapéutico.

Actividad Biológica

Nilutamide-d6 is a deuterated derivative of nilutamide, a nonsteroidal antiandrogen primarily used in the treatment of prostate cancer. The biological activity of this compound is significant in both therapeutic contexts and research applications, particularly as an internal standard in pharmacokinetic studies. This article explores the compound's biological activity, its mechanism of action, and relevant research findings.

This compound functions as an androgen receptor antagonist , competing with natural androgens for binding to androgen receptors. This inhibition is crucial for managing androgen-sensitive prostate cancer by blocking testosterone's effects, which can promote the growth of prostate tissue. Research indicates that nilutamide can induce growth arrest and transient tumor regression through the inhibition of androgen-dependent DNA and protein synthesis .

Pharmacological Applications

This compound serves various roles in pharmacological studies:

- Internal Standard : Used in quantitative analyses to assess nilutamide levels in biological samples.

- Electrochemical Sensors : Developed for detecting nilutamide in biological fluids, aiding in monitoring drug levels and potential toxicities.

- Cancer Research : Acts as a tool to study antiandrogenic drug effects on prostate cancer cell proliferation .

1. Case Studies

A notable case study involved a 66-year-old patient who exhibited a sustained response to nilutamide therapy for over 46 months after failing bicalutamide therapy. This highlights the potential efficacy of nilutamide and its derivatives in advanced prostate cancer treatment .

2. Toxicology and Side Effects

Research has identified several side effects associated with nilutamide treatment, including:

- Visual Disturbances : Reported in 31–58% of patients.

- Interstitial Pneumonitis : Occurred in 0.77–2.4% of cases, with higher incidence noted among Japanese patients (12.6%).

- Hepatotoxicity : Rare but serious liver function abnormalities have been documented, with incidences varying from 2% to 33% .

Comparative Biological Activity

The following table summarizes the biological activities and side effects associated with nilutamide compared to other nonsteroidal antiandrogens (NSAAs):

| Compound | Androgen Receptor Antagonism | Visual Disturbances (%) | Interstitial Pneumonitis (%) | Hepatotoxicity (%) |

|---|---|---|---|---|

| Nilutamide | Yes | 31–58 | 0.77–2.4 | 2–33 |

| Flutamide | Yes | 10–20 | <1 | 4–62 |

| Bicalutamide | Yes | <10 | Rare | <1 |

The synthesis of this compound typically involves the Bucherer-Bergs hydantoin synthesis method followed by oxidative N-arylation. This method has been refined to improve yields and minimize by-products, making it suitable for research applications .

Propiedades

IUPAC Name |

3-[4-nitro-3-(trifluoromethyl)phenyl]-5,5-bis(trideuteriomethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3O4/c1-11(2)9(19)17(10(20)16-11)6-3-4-8(18(21)22)7(5-6)12(13,14)15/h3-5H,1-2H3,(H,16,20)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXYUMMDTVBTOU-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676068 | |

| Record name | 5,5-Bis[(~2~H_3_)methyl]-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189477-66-4 | |

| Record name | 5,5-Bis[(~2~H_3_)methyl]-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of synthesizing deuterium-labeled compounds like Nilutamide-d6 in pharmaceutical research?

A1: Stable, non-radioactive isotope-labeled compounds like this compound are increasingly important in drug discovery and bioanalytical research []. These compounds, acting as internal standards, enable researchers to study the pharmacokinetic properties of their unlabeled counterparts with higher accuracy and sensitivity. Modern bioanalytical techniques leverage these labeled compounds to trace the presence and transformation of drugs within biological samples, yielding critical information about drug metabolism and distribution. This data is essential for making informed decisions during the drug development process.

Q2: What challenges did the researchers face in synthesizing deuterium-labeled [2H6]-Nilutamide, and how did they overcome them?

A2: The synthesis of [2H6]-Nilutamide presented some challenges due to potential hydrogen-deuterium (H/D) exchange during the Bucherer-Bergs hydantoin synthesis, a crucial step in creating the molecule []. The researchers carefully investigated the reaction mechanism and identified the source of the potential H/D exchange. This understanding allowed them to optimize reaction conditions and successfully synthesize [2H6]-Nilutamide and its precursor, [2H6]-dimethylhydantoin, with the high isotopic purity required for their use as internal standards in bioanalytical studies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.